

An In-Depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B1303903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound with a molecular weight of 170.17 g/mol .[\[1\]](#)[\[2\]](#) This molecule belongs to the quinolone class of compounds, a scaffold that is prevalent in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological activities of **2-Oxo-1,2-dihydroquinoline-3-carbonitrile**, with a focus on its role as an antiallergic agent. Detailed hypothetical experimental protocols and signaling pathways are presented to facilitate further research and development.

Core Molecular Data

The fundamental properties of **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ N ₂ O	PubChem
Molecular Weight	170.17 g/mol	PubChem[2], Biosynth[1]
IUPAC Name	2-oxo-1H-quinoline-3-carbonitrile	PubChem[2]
CAS Number	36926-82-6	PubChem[2]
Appearance	Solid (predicted)	-
Boiling Point	402.8 °C	Biosynth[1]
Flash Point	314 °C	Biosynth[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** is not readily available in the public domain, a plausible synthetic route can be inferred from established methods for related quinolone derivatives. One reported method involves the condensation of ammonium chloride with nitropropane in the presence of sodium azide.[1]

A more general and adaptable approach for the synthesis of the 2-oxo-quinoline core involves the cyclocondensation of an appropriate aniline derivative with a malonic acid derivative. Below is a generalized, hypothetical experimental protocol for the synthesis of a 2-oxo-1,2-dihydroquinoline-3-carboxylate, a close precursor to the target molecule.

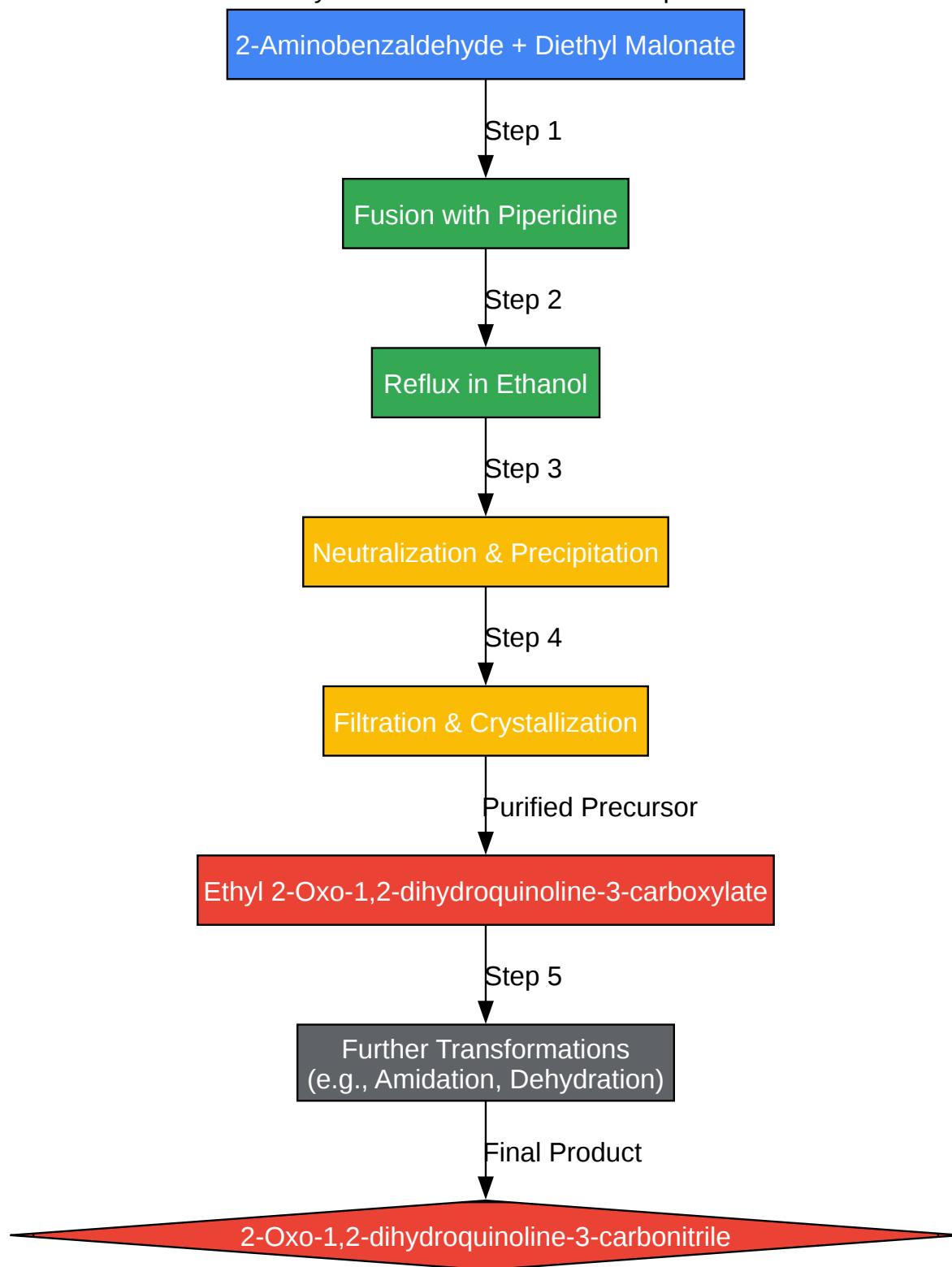
Hypothetical Experimental Protocol: Synthesis of an Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate Precursor

This protocol is adapted from the synthesis of related quinoline derivatives.[3]

Materials:

- 2-Aminobenzaldehyde

- Diethyl malonate
- Piperidine
- Ethanol
- Hydrochloric acid (2%)
- Water


Procedure:

- A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is combined in the presence of piperidine (2 mL).
- The mixture is heated on a hot plate for 2-3 minutes.
- Ethanol (30 mL) is added to the reaction mixture, which is then heated under reflux for 2 hours.
- After cooling to room temperature, the reaction mixture is poured into water.
- The solution is neutralized with a 2% solution of dilute hydrochloric acid.
- The resulting solid product is collected by filtration, washed with water, and dried.
- The crude product is purified by crystallization from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Conversion to **2-Oxo-1,2-dihydroquinoline-3-carbonitrile**: The resulting ester would then undergo further chemical transformations, such as amidation followed by dehydration, to yield the final carbonitrile product.

Visualizing the Synthetic Workflow

Generalized Synthetic Workflow for 2-Oxo-quinoline Core

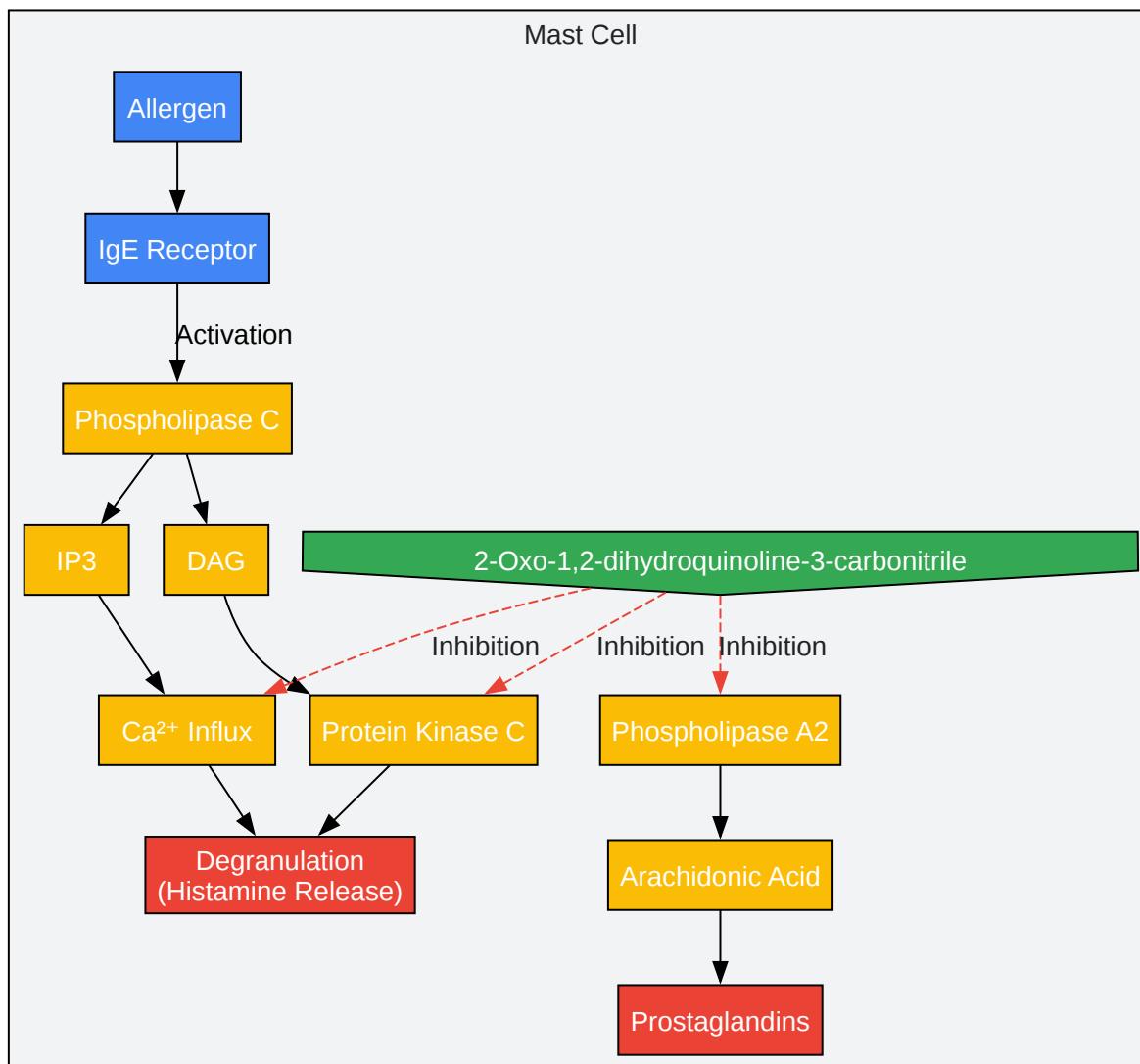
[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for 2-oxo-quinoline derivatives.

Biological Activity and Mechanism of Action

2-Oxo-1,2-dihydroquinoline-3-carbonitrile has been identified as an antiallergic agent.[1] Its mechanism of action is attributed to the inhibition of histamine release from mast cells and the inhibition of prostaglandin release from human platelets.[1]

Antiallergic Activity: Inhibition of Mast Cell Degranulation


The primary mechanism of type I hypersensitivity reactions involves the cross-linking of IgE antibodies on the surface of mast cells by allergens. This triggers a signaling cascade leading to the release of pre-formed mediators, such as histamine, from intracellular granules, and the de novo synthesis of lipid mediators like prostaglandins.

The inhibitory effect of **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** on this process suggests that it may interfere with one or more key steps in the mast cell activation pathway.

Hypothetical Signaling Pathway of Mast Cell Degranulation Inhibition

The following diagram illustrates a potential mechanism by which **2-Oxo-1,2-dihydroquinoline-3-carbonitrile** may exert its antiallergic effects by inhibiting mast cell degranulation.

Hypothetical Signaling Pathway for Antiallergic Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | 36926-82-6 | LBA92682 [biosynth.com]
- 2. 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | C10H6N2O | CID 2764577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303903#2-oxo-1-2-dihydroquinoline-3-carbonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com